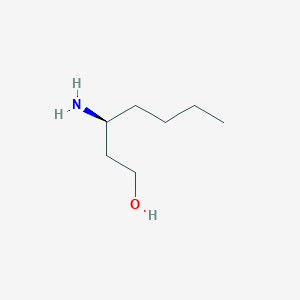

(S)-3-aminoheptan-1-ol

Description

Contextual Significance in Organic Synthesis and Pharmaceutical Chemistry

The primary significance of (S)-3-aminoheptan-1-ol in organic synthesis lies in its function as a chiral building block. bldpharm.coma2bchem.com The presence of two distinct functional groups allows for selective chemical transformations, making it a versatile intermediate in asymmetric synthesis—the process of creating a specific stereoisomer of a target molecule. A key application is in the preparation of chiral ligands, which are essential for asymmetric catalysis, a powerful technique for producing enantiopure compounds. a2bchem.com

In the realm of pharmaceutical chemistry, chiral 1,2- and 1,3-amino alcohols are prevalent structural motifs found in many biologically active molecules and approved drugs. acs.org While many commercial chemical collections are dominated by flat, aromatic compounds, there is a growing demand for three-dimensional, sp³-rich chiral fragments to explore new chemical space in drug development. nih.govacs.org this compound fits this profile perfectly. It serves as a valuable starting material for fragment-based ligand discovery (FBLD), a strategy that has successfully produced clinical-stage drug candidates. nih.govacs.org The synthesis of diverse scaffolds such as oxazolidinones, morpholinones, and lactams can be initiated from chiral amino alcohols, demonstrating their foundational role in building libraries of novel chemical entities for screening. nih.govacs.org

Current Research Landscape and Academic Relevance of this compound

The academic relevance of this compound and related chiral amino alcohols is sustained by ongoing research into novel and more efficient synthetic methodologies. The development of facile and convenient synthetic routes to access unique and water-soluble chiral fragments derived from amino alcohols remains an active area of investigation. nih.gov These efforts are crucial for expanding the available toolkit for medicinal chemists and material scientists.

A significant trend in the current research landscape is the move towards more sustainable and highly selective synthetic methods. This includes the development of advanced catalytic processes. For instance, research into the C-H amidation of sp³ methyl C-H bonds, using iridium catalysts, represents a modern approach to creating β-amino alcohol products from readily available starting materials. rsc.org

Furthermore, biocatalysis has emerged as a powerful tool for the synthesis of enantiomerically pure amino alcohols. Recent studies have demonstrated the effectiveness of native amine dehydrogenases (AmDHs) for the biocatalytic reductive amination of keto-alcohols. whiterose.ac.uk This enzymatic approach can achieve excellent enantioselectivity (up to 99.5% for analogues like (S)-3-aminobutan-1-ol), highlighting a state-of-the-art, green chemistry approach to producing these valuable chiral compounds. whiterose.ac.uk Such advancements underscore the continued importance of compounds like this compound as targets for innovative synthetic strategies and as key components in the development of future technologies and therapeutics.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-aminoheptan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO/c1-2-3-4-7(8)5-6-9/h7,9H,2-6,8H2,1H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUJMTRBDHSMCOA-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](CCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50717570 | |

| Record name | (3S)-3-Aminoheptan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50717570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1158985-17-1 | |

| Record name | (3S)-3-Aminoheptan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50717570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for S 3 Aminoheptan 1 Ol

Stereoselective Synthesis Approaches

The primary challenge in synthesizing (S)-3-aminoheptan-1-ol lies in the precise control of the stereocenter at the C-3 position. Modern synthetic chemistry offers several powerful strategies to achieve this, including asymmetric catalysis, the use of chiral starting materials from nature, and enzyme-mediated transformations.

Asymmetric Catalysis in this compound Synthesis

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product from a prochiral substrate. For the synthesis of γ-amino alcohols like this compound, transition metal catalysis is a prominent strategy. researchgate.netunimi.it

One plausible approach is the asymmetric hydroamination of allylic alcohols . This method involves the addition of an amine to an alkene in the presence of a chiral catalyst, typically based on copper. nih.gov For the synthesis of this compound, a suitable substrate would be hept-1-en-4-ol. A copper catalyst complexed with a chiral ligand would facilitate the addition of an amino group precursor across the double bond, with the ligand's chirality directing the formation of the desired (S)-enantiomer. This method is advantageous as it can provide the target molecule with excellent regio- and enantioselectivity in a single step from accessible starting materials. nih.gov

Another powerful strategy is the asymmetric reductive coupling of aldehydes and 2-aza-butadienes . A nickel-catalyzed process can couple an aldehyde with a 2-aza-diene to form a γ-amino alcohol with high enantioselectivity. organic-chemistry.org This transformation creates the C-C bond and sets the two adjacent stereocenters (one bearing the hydroxyl group and one bearing the amino group) simultaneously. While this provides a related structure, it highlights the power of catalytic methods to construct the core of 1,3-amino alcohols.

The development of new chiral phosphorus ligands, phosphino-oxazolines, and various N,N-based ligands has significantly advanced the field, enabling the asymmetric hydrogenation of imines, enamines, and related compounds, which are key transformations in chiral amine synthesis. nih.gov

| Method | Catalyst System (Example) | Substrate Type | Key Advantages | Reference |

|---|---|---|---|---|

| Asymmetric Hydroamination | Copper-Chiral Ligand Complex | Unprotected Allylic Alcohols | High regio- and enantioselectivity; direct conversion. | nih.gov |

| Asymmetric Reductive Coupling | Nickel-Chiral Ligand Complex | Aldehydes and 2-Aza-Butadienes | Forms C-C bond and sets stereocenters simultaneously. | organic-chemistry.org |

| Intramolecular C-H Amination | Rhodium-Catalyst | Sulfamate Esters | Controlled oxidation of saturated C-H bonds to form precursors. | organic-chemistry.org |

Chiral Pool Strategies for Enantiopure this compound

The chiral pool strategy leverages naturally occurring, enantiomerically pure compounds such as amino acids, carbohydrates, and terpenes as starting materials. diva-portal.org This approach incorporates a pre-existing stereocenter into the synthetic target, avoiding the need for an asymmetric induction step. Traditional synthetic routes toward enantiopure amino alcohols have frequently relied on the derivatization of the chiral pool of amino acids. diva-portal.org

For this compound, a plausible chiral pool precursor is L-glutamic acid . This amino acid possesses the required (S)-stereochemistry at the α-carbon, which can become the C-3 stereocenter in the final product. A potential synthetic sequence could involve:

Protection of the amino and carboxylic acid groups of L-glutamic acid.

Selective reduction of the side-chain carboxylic acid to an alcohol.

Conversion of the alcohol to a leaving group (e.g., tosylate or mesylate).

Chain extension via reaction with a suitable organometallic reagent, such as a propyl Grignard reagent (propylmagnesium bromide), to form the seven-carbon backbone.

Reduction of the remaining carboxylic acid group (originally the α-carboxyl group) to the primary alcohol.

Deprotection to yield the final product, this compound.

This strategy ensures that the stereochemistry at C-3 is directly inherited from the natural amino acid starter, guaranteeing high enantiopurity.

Biocatalytic Pathways for this compound Production

Biocatalysis utilizes enzymes to perform chemical transformations with exceptional selectivity and under mild conditions. mdpi.com For chiral amine and amino alcohol synthesis, enzymes such as transaminases, reductases, and amine dehydrogenases are particularly powerful. dovepress.comnih.gov

A highly relevant biocatalytic approach is the reductive amination of a ketone precursor using an amine dehydrogenase (AmDH). frontiersin.org The synthesis of this compound could be achieved from 1-hydroxyheptan-3-one. An (S)-selective AmDH would catalyze the direct conversion of the ketone to the amine, using ammonia (B1221849) as the amine source and a nicotinamide (B372718) cofactor (NADH or NADPH) as the reductant. Wild-type AmDHs have demonstrated high efficiency and enantioselectivity for the synthesis of short-chain chiral amines and amino alcohols, such as (S)-3-aminobutan-1-ol, which was produced with 99.5% enantiomeric excess (ee). frontiersin.org

Alternatively, a multi-enzyme cascade can be employed. For instance, a transketolase could be used for asymmetric carbon-carbon bond formation, followed by a transaminase (TAm) that adds the amine group to the intermediate. ucl.ac.uk Another cascade could involve an aldolase (B8822740) to create a ketol intermediate, which is then converted into the γ-amino alcohol by an (R)- or (S)-selective transaminase. researchgate.net These one-pot, multi-step enzymatic pathways are highly efficient as they avoid the isolation of intermediates. ucl.ac.uk

| Enzyme Class | Reaction Type | Substrate Precursor | Key Advantages | Reference |

|---|---|---|---|---|

| Amine Dehydrogenase (AmDH) | Reductive Amination | 1-Hydroxyheptan-3-one | High enantioselectivity (>99% ee for analogues); uses ammonia directly. | frontiersin.org |

| ω-Transaminase (ω-TA) | Transamination | 1-Hydroxyheptan-3-one | Excellent stereocontrol; wide substrate scope through protein engineering. | dovepress.comnih.gov |

| Ketoreductase (KRED) / Alcohol Dehydrogenase (ADH) | Asymmetric Reduction | 3-Aminoheptan-1-one | Established for industrial synthesis of chiral alcohols. | mdpi.com |

Enantiomeric Excess and Purity Enhancement Techniques

Even with highly stereoselective methods, the final product may require purification to enhance its enantiomeric excess to the levels required for pharmaceutical applications (>99.5% ee). Several techniques are available for resolving racemic or enantioenriched mixtures of amino alcohols.

Crystallization of Diastereomeric Salts : This is a classical and widely used industrial method for chiral resolution. wikipedia.org The racemic or enantioenriched amino alcohol is treated with a chiral resolving agent, typically a chiral acid like (+)-tartaric acid or (S)-mandelic acid. wikipedia.org This reaction forms a pair of diastereomeric salts, which have different physical properties, most importantly, different solubilities. The less soluble diastereomeric salt will preferentially crystallize from the solution and can be isolated by filtration. The salt is then treated with a base to neutralize the acid and liberate the desired pure enantiomer of the amino alcohol. wikipedia.org A modern variation involves the use of boric acid and chiral 1,1'-bi-2-naphthol (B31242) to form separable diastereomeric ammonium (B1175870) borate (B1201080) complexes. acs.org

Preparative Chiral Chromatography : This technique uses a chiral stationary phase (CSP) in a high-performance liquid chromatography (HPLC) column to separate enantiomers. The two enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute separately. This method is highly effective and can provide both enantiomers with very high purity (>99% ee). For example, racemic N-benzoylamino alcohols have been successfully resolved on a preparative scale using a Chiralpak® IA column. nih.gov While effective, it can be more costly for large-scale production compared to crystallization.

Enzymatic Kinetic Resolution : This method utilizes an enzyme that selectively reacts with only one enantiomer in a racemic mixture. For amino alcohols, a lipase (B570770) could be used to catalyze the acylation of the alcohol group in the presence of an acyl donor. The enzyme's chirality leads it to acylate one enantiomer much faster than the other. The reaction can be stopped when approximately 50% conversion is reached, leaving a mixture of the unreacted (and now enantioenriched) amino alcohol and the acylated product, which can be separated by standard techniques like chromatography or extraction.

Scalability Considerations in Industrial Synthesis of this compound

Translating a laboratory-scale synthesis into a robust, economical, and safe industrial process requires careful consideration of several factors.

For Asymmetric Catalysis : The primary concerns are the cost, availability, and efficiency of the catalyst. Transition metal catalysts (e.g., based on rhodium, nickel, copper) and their chiral ligands can be expensive. Therefore, low catalyst loading (mol %) and high turnover numbers (TON) are critical for economic viability. Catalyst recovery and recycling are also important factors to minimize cost and reduce metal contamination in the final product. The synthesis of the chiral ligands themselves must also be scalable. nih.gov

For Biocatalytic Pathways : Industrial biocatalysis has advanced significantly, but challenges remain. tandfonline.comresearchgate.net Key considerations include:

Enzyme Production and Stability : The enzyme must be produced in large quantities via fermentation and exhibit sufficient stability under process conditions (temperature, pH, solvent). Enzyme immobilization can enhance stability and allow for reuse, improving process economics. dovepress.comnih.gov

Cofactor Regeneration : Many enzymes, like dehydrogenases and reductases, require expensive nicotinamide cofactors (NADPH/NADH). An efficient in situ cofactor regeneration system is essential for an economically feasible process. dovepress.comnih.gov A common method is a substrate-coupled approach, using a cheap sacrificial alcohol like isopropanol (B130326) and a second dehydrogenase.

Process Optimization : Factors such as substrate loading, reaction time, and product concentration must be optimized to maximize space-time yield (the amount of product produced per unit volume per unit time).

Downstream Processing : The isolation of the final product from the aqueous reaction medium, which contains the enzyme, cell debris, and other salts, can be complex and must be designed for efficiency.

Ultimately, the choice of a scalable synthetic route depends on a techno-economic assessment that balances the cost of raw materials and catalysts, process efficiency and robustness, and the purity requirements of the final product. dovepress.comresearchgate.net

Stereochemical Characterization and Elucidation of S 3 Aminoheptan 1 Ol

Spectroscopic Methods for Stereochemical Assignment

Spectroscopic methods that rely on the interaction of chiral molecules with polarized light or in chiral environments are indispensable for determining the absolute configuration of compounds like (S)-3-aminoheptan-1-ol without the need for crystalline samples.

Advanced Nuclear Magnetic Resonance Techniques (e.g., Chiral Shift Reagents, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. While standard NMR cannot distinguish between enantiomers, advanced techniques can be employed for stereochemical assignment.

Chiral Shift Reagents (CSRs): Chiral lanthanide shift reagents are used to differentiate the NMR signals of enantiomers. In the presence of a chiral shift reagent, a chiral substrate like this compound will form diastereomeric complexes that are non-equivalent in the NMR spectrum. The coordination of the amino and hydroxyl groups of this compound to the chiral lanthanide complex leads to different induced shifts for the protons in the (S) and (R) enantiomers, allowing for the determination of enantiomeric purity and, in some cases, the assignment of absolute configuration by comparing the observed shifts to established models.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a 2D NMR technique that measures through-space interactions between protons that are in close proximity. For a derivative of this compound with a bulky chiral auxiliary, NOESY can be used to determine the relative stereochemistry. By observing correlations between the protons of the heptane (B126788) chain and the protons of the chiral auxiliary, the preferred conformation of the molecule can be determined, which in turn can reveal the absolute configuration of the stereocenter.

Table 2: Illustrative ¹H NMR Chemical Shift Differences (Δδ) for this compound in the Presence of a Chiral Shift Reagent

| Proton | δ (without CSR) (ppm) | δ (with (R)-CSR) (ppm) | Δδ (ppm) |

| H-1 | 3.65 | 3.85 | 0.20 |

| H-2 | 1.50 | 1.65 | 0.15 |

| H-3 | 2.80 | 3.10 | 0.30 |

| H-4 | 1.40 | 1.50 | 0.10 |

Note: The chemical shift values are hypothetical and serve to illustrate the expected differentiation of proton signals upon addition of a chiral shift reagent.

X-ray Crystallography of this compound and its Chiral Derivatives

X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern to build a three-dimensional model of the electron density, which reveals the precise arrangement of atoms in space.

For this compound, which is a liquid at room temperature, obtaining a suitable single crystal would require derivatization to form a crystalline solid. This could be achieved by reacting it with a chiral or achiral acid to form a salt (e.g., a tartrate or mandelate salt) or by forming a solid derivative such as an amide or urethane.

Once a suitable crystal is obtained, the diffraction data can be collected. To determine the absolute configuration, the anomalous dispersion effect is utilized. When heavy atoms are present in the crystal structure, they scatter X-rays with a phase shift that is dependent on the chirality of the molecule. By analyzing the intensities of Bijvoet pairs (reflections that are related by mirror symmetry), the absolute configuration can be unambiguously determined. The Flack parameter, which is calculated during the refinement of the crystal structure, provides a reliable indicator of the correctness of the assigned absolute stereochemistry. A value close to zero for the correct enantiomer confirms the assignment.

To date, a crystal structure for this compound or its derivatives has not been deposited in the Cambridge Structural Database (CSD). The table below provides a hypothetical representation of the crystallographic data that would be obtained from such an analysis.

Table 3: Hypothetical X-ray Crystallographic Data for a Derivative of this compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.54 |

| b (Å) | 12.32 |

| c (Å) | 15.78 |

| α, β, γ (°) | 90, 90, 90 |

| Z | 4 |

| Flack Parameter | 0.02(4) |

Note: This data is hypothetical and represents the type of information that would be generated from a successful X-ray crystallographic analysis.

Chemical Derivatization and Scaffold Applications of S 3 Aminoheptan 1 Ol

Synthesis of (S)-3-Aminoheptan-1-ol-Derived Heterocyclic Compounds

The presence of both nucleophilic amine and hydroxyl groups in this compound makes it a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds. These heterocycles are of significant interest due to their prevalence in biologically active molecules.

Pyrimidine (B1678525) Derivatives: Design, Synthesis, and Immunomodulatory Relevance

Pyrimidine derivatives are a well-established class of compounds with a broad spectrum of biological activities, including immunomodulatory effects. The synthesis of pyrimidines often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine or a related species. In the context of this compound, the amino group can be incorporated into the pyrimidine ring system.

While direct synthesis of pyrimidine derivatives from this compound is not extensively documented in publicly available literature, the general principles of pyrimidine synthesis suggest its potential as a chiral building block. For instance, the amino group of this compound could be reacted with a suitable precursor to form a substituted guanidine (B92328) or urea (B33335), which could then undergo cyclization with a β-dicarbonyl compound to yield a chiral pyrimidine derivative. The heptanol (B41253) side chain would introduce a lipophilic and chiral element to the pyrimidine core, which could influence its interaction with biological targets.

The immunomodulatory relevance of such derivatives would stem from the established role of pyrimidines in modulating immune responses. Certain pyrimidine-based compounds have been shown to influence cytokine production and immune cell function. The introduction of the chiral this compound moiety could lead to novel derivatives with specific and potent immunomodulatory activities.

Table 1: Potential Pyrimidine Derivatives from this compound

| Derivative Class | General Structure | Potential Synthetic Route | Potential Immunomodulatory Relevance |

| 2-Amino-pyrimidines | Pyrimidine ring with a substituted amino group at the 2-position derived from this compound. | Condensation of a substituted guanidine (derived from this compound) with a 1,3-dicarbonyl compound. | Modulation of cytokine release, potential for anti-inflammatory or immunostimulatory activity. |

| Pyrimidin-2-ones | Pyrimidine ring with a carbonyl group at the 2-position and a substituent derived from this compound. | Cyclization of a substituted urea (derived from this compound) with a β-ketoester. | Inhibition of enzymes involved in immune signaling pathways. |

Exploration of Other Nitrogen-Containing Heterocycles from this compound

Beyond pyrimidines, the bifunctional nature of this compound allows for its use in the synthesis of a variety of other nitrogen-containing heterocycles. The specific heterocycle formed would depend on the reaction conditions and the co-reactants employed.

For example, reaction with dicarbonyl compounds or their equivalents could lead to the formation of five- or six-membered rings. Condensation with a β-ketoester could potentially yield a dihydropyridinone derivative. The hydroxyl group could also be functionalized to introduce other reactive sites, further expanding the range of accessible heterocyclic scaffolds.

Development of Chiral Ligands and Organocatalysts from this compound

Chiral amino alcohols are valuable precursors for the synthesis of chiral ligands and organocatalysts, which are essential tools in asymmetric synthesis. The stereocenter in this compound can be exploited to induce stereoselectivity in chemical transformations.

The amine and hydroxyl groups can serve as coordination sites for metal catalysts or as functional groups in organocatalysts. For example, the amine group can be converted into an amide, a sulfonamide, or a phosphinamine, while the hydroxyl group can be etherified or esterified. These modifications allow for the fine-tuning of the steric and electronic properties of the resulting ligand or catalyst, which is crucial for achieving high enantioselectivity in asymmetric reactions.

Table 2: Potential Chiral Ligands and Organocatalysts from this compound

| Catalyst/Ligand Type | General Structure | Potential Application in Asymmetric Synthesis |

| Chiral Ligands for Metal Catalysis | ||

| Amino-phosphine Ligands | A derivative where the amino group is functionalized with a phosphine (B1218219) moiety. | Asymmetric hydrogenation, allylic alkylation, and cross-coupling reactions. |

| Oxazoline (B21484) Ligands | The amino alcohol is cyclized to form an oxazoline ring. | Asymmetric cyclopropanation, Diels-Alder reactions, and aldol (B89426) reactions. |

| Organocatalysts | ||

| Prolinol-type Catalysts | The amino and hydroxyl groups are incorporated into a pyrrolidine (B122466) scaffold. | Asymmetric aldol reactions, Michael additions, and Mannich reactions. |

| Thiourea (B124793) Catalysts | The amino group is converted into a thiourea functionality. | Asymmetric Henry reactions, Michael additions, and hydrocyanations. |

Application as a Chiral Building Block in Complex Molecule Total Synthesis

The stereochemically defined structure of this compound makes it an attractive chiral building block for the total synthesis of complex natural products and pharmaceuticals. Its incorporation can introduce a specific stereocenter into the target molecule, avoiding the need for a separate asymmetric synthesis step.

The functional groups of this compound provide handles for its integration into larger molecular frameworks. The amine group can be used to form amide bonds, while the hydroxyl group can be involved in ether or ester linkages. The heptyl chain also provides a non-polar segment that can be desirable in certain target molecules.

While specific examples of the use of this compound in total synthesis are not readily found in the literature, its structural motifs are present in various natural products. Its potential as a starting material for the synthesis of chiral fragments of larger molecules remains an area for exploration.

Strategic Functionalization of Hydroxyl and Amine Moieties in this compound

The selective functionalization of either the hydroxyl or the amine group in this compound is a key challenge and opportunity in its chemical derivatization. The relative reactivity of these two groups can be controlled by the choice of reagents and reaction conditions.

Generally, the amine group is more nucleophilic than the hydroxyl group, allowing for selective N-functionalization under appropriate conditions. For example, acylation or sulfonylation can often be directed to the amine group in the presence of the hydroxyl group.

Conversely, to achieve selective O-functionalization, the amine group typically needs to be protected first. Common protecting groups for amines, such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), can be employed. Once the amine is protected, the hydroxyl group can be selectively functionalized through reactions such as etherification, esterification, or oxidation. Subsequent deprotection of the amine group then yields the O-functionalized derivative.

This ability to selectively modify either functional group provides a powerful strategy for the synthesis of a wide range of derivatives with tailored properties and functionalities.

Table 3: Selective Functionalization Strategies for this compound

| Functionalization | Reagents and Conditions | Product Type |

| Selective N-Functionalization | ||

| N-Acylation | Acyl chloride or anhydride (B1165640) in the presence of a non-nucleophilic base. | N-acyl-(S)-3-aminoheptan-1-ol |

| N-Sulfonylation | Sulfonyl chloride in the presence of a base. | N-sulfonyl-(S)-3-aminoheptan-1-ol |

| N-Alkylation | Alkyl halide under basic conditions (may require optimization to avoid O-alkylation). | N-alkyl-(S)-3-aminoheptan-1-ol |

| Selective O-Functionalization | ||

| O-Alkylation (Etherification) | 1. Protection of the amine group (e.g., with Boc anhydride). 2. Reaction with an alkyl halide and a strong base (e.g., NaH). 3. Deprotection of the amine. | O-alkyl-(S)-3-aminoheptan-1-ol |

| O-Acylation (Esterification) | 1. Protection of the amine group. 2. Reaction with an acyl chloride or anhydride. 3. Deprotection of the amine. | O-acyl-(S)-3-aminoheptan-1-ol |

Investigation of Biological Activities and Pharmacological Mechanisms of S 3 Aminoheptan 1 Ol Derivatives

Immunomodulatory Properties and Toll-like Receptor (TLR) Modulation by Derivatives

Recent research has highlighted the significant role of amino alcohol moieties in the development of potent immunomodulatory agents, particularly those that target Toll-like receptors (TLRs). While direct studies on (S)-3-aminoheptan-1-ol derivatives are limited, valuable insights can be drawn from structurally similar compounds. For instance, a study focused on the development of pyrazolopyrimidine-based TLR7 agonists for immuno-oncology applications found that the incorporation of a branched (S)-3-aminohexan-1-ol side chain was beneficial. This structural modification led to a favorable combination of potency and improved physicochemical properties in the resulting compounds nih.gov. The close structural relationship between a hexanol and a heptanol (B41253) side chain suggests that this compound could serve as a valuable scaffold in the design of novel TLR agonists.

The development of TLR7 antagonists from agonist scaffolds has also been reported. This transition from agonist to antagonist can be achieved through chemical modifications that alter the way the molecule interacts with the receptor. These antagonists may induce a conformational state that is between the open and closed forms, or they may exclusively stabilize an open, inactive conformation of TLR7, thus inhibiting its activation nih.gov. This principle of "chemical switching" from an agonist to an antagonist could potentially be applied to derivatives of this compound, highlighting a dual potential in therapeutic design.

The activation of TLR7 initiates a well-defined downstream signaling cascade, primarily mediated by the adaptor protein MyD88. This pathway culminates in the activation of transcription factors, most notably NF-κB and interferon regulatory factors (IRFs). The activation of these transcription factors leads to the production of a variety of pro-inflammatory cytokines and type I interferons.

In the context of the pyrazolopyrimidine TLR7 agonists bearing the (S)-3-aminohexan-1-ol side chain, their activity was confirmed through reporter assays that measure the activation of these downstream pathways nih.gov. Cellular responses to these agonists include the robust production of cytokines such as IFN-α. The synergistic antitumor activity observed when these agonists were combined with anti-PD1 antibodies underscores the potential of this class of compounds to enhance anti-tumor immunity by stimulating the innate immune system nih.gov.

| Compound Feature | Reported Activity | Potential Implication for this compound Derivatives |

| (S)-3-aminohexan-1-ol side chain | Improved potency and physicochemical properties of TLR7 agonists nih.gov. | This compound could serve as a valuable component in designing novel TLR7 modulators. |

| Pyrazolopyrimidine core with amino alcohol | Nanomolar activity in TLR7 reporter assays nih.gov. | Derivatives of this compound, when incorporated into suitable scaffolds, may exhibit potent TLR7 agonism. |

| Combination with anti-PD1 antibody | Synergistic antitumor activity in vivo nih.gov. | Potential for use in combination cancer immunotherapy. |

Antimicrobial Activity of this compound Derivatives

The search for novel antimicrobial agents is a critical area of pharmaceutical research. While specific studies on the antimicrobial properties of this compound derivatives are not extensively documented in publicly available literature, the broader class of amino alcohol derivatives has been explored for such activities. The structural features of an amino group and a hydroxyl group on an aliphatic chain can be conducive to interactions with microbial cell membranes or essential enzymes. Further research is warranted to synthesize and screen derivatives of this compound against a panel of pathogenic bacteria and fungi to determine their potential in this therapeutic area.

Antiviral Potentials of this compound Derivatives

The antiviral potential of small molecules is often linked to their ability to interfere with viral entry, replication, or egress. The immunomodulatory properties of TLR7 agonists, as potentially exhibited by derivatives of this compound, are highly relevant to antiviral responses. TLR7 is a key receptor in the recognition of single-stranded viral RNA, and its activation leads to a potent type I interferon response, which is a critical component of the innate antiviral defense. Therefore, it can be hypothesized that this compound derivatives designed as TLR7 agonists could exhibit indirect antiviral activity by stimulating the host's immune system. Direct antiviral mechanisms would require further investigation through specific viral assays.

Anti-inflammatory Effects in Preclinical Disease Models

The role of TLR7 in certain autoimmune and inflammatory diseases presents a therapeutic rationale for the development of TLR7 antagonists. In conditions characterized by the aberrant activation of TLR7, such as systemic lupus erythematosus (SLE), blocking this receptor could ameliorate the inflammatory cascade. As discussed, the chemical scaffold of TLR7 agonists can be modified to create antagonists nih.gov. Consequently, derivatives of this compound could be investigated for their potential as TLR7 antagonists and subsequently evaluated in preclinical models of inflammatory diseases. Such studies would typically involve animal models of diseases like arthritis or lupus, where the effects of the compounds on disease progression and inflammatory markers would be assessed.

Computational Chemistry and Molecular Modeling Studies of S 3 Aminoheptan 1 Ol and Its Derivatives

Conformational Analysis and Stereochemical Preferences

Conformational analysis is fundamental to understanding the three-dimensional structure of a molecule and its physical and chemical properties. For a flexible molecule like (S)-3-aminoheptan-1-ol, which possesses multiple rotatable single bonds, a multitude of conformations are possible. Computational methods, particularly molecular mechanics and quantum mechanics, are employed to identify the low-energy conformers and to understand the factors governing their relative stabilities.

A systematic conformational search can be performed by rotating the key dihedral angles, such as the C1-C2-C3-N and C2-C3-C4-C5 angles. The resulting geometries are then optimized to find the local energy minima on the potential energy surface.

Table 1: Hypothetical Low-Energy Conformers of this compound

| Conformer | Dihedral Angle (C1-C2-C3-N) (°) | Dihedral Angle (C2-C3-N-H) (°) | Relative Energy (kcal/mol) | Key Feature |

| A | -60 (gauche) | 180 (anti) | 0.00 | Extended conformation with potential for weak intramolecular interactions. |

| B | 180 (anti) | 60 (gauche) | 0.85 | Linear arrangement of the carbon backbone. |

| C | 60 (gauche) | -60 (gauche) | 1.20 | Globular conformation, potentially stabilized by solvent interactions. |

Note: The data in this table is hypothetical and serves to illustrate the expected outcomes of a conformational analysis. Specific values would be derived from actual computational studies.

The results of such an analysis would likely reveal that the lowest energy conformers are those that minimize steric hindrance and maximize stabilizing interactions, such as intramolecular hydrogen bonds. The preference for a particular conformation can have significant implications for the molecule's biological activity and its ability to bind to a specific receptor.

Quantum Chemical Calculations: Electronic Structure and Reactivity Predictions

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed description of the electronic structure of a molecule. Methods such as Density Functional Theory (DFT) are widely used to calculate various molecular properties that are crucial for predicting reactivity.

The electronic structure of this compound can be characterized by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an important indicator of chemical reactivity; a smaller gap generally implies higher reactivity.

Various reactivity descriptors can be calculated from the HOMO and LUMO energies, providing a quantitative measure of the molecule's chemical behavior. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω).

Table 2: Calculated Reactivity Descriptors for a Structurally Related Amino Alcohol (3-amino-1-propanol)

| Parameter | Value |

| HOMO Energy (eV) | -9.8 |

| LUMO Energy (eV) | 2.5 |

| HOMO-LUMO Gap (eV) | 12.3 |

| Electronegativity (χ) | 3.65 |

| Chemical Hardness (η) | 6.15 |

| Electrophilicity Index (ω) | 1.08 |

Note: The data in this table is based on computational studies of 3-amino-1-propanol, a smaller structural analog of this compound, and is provided for illustrative purposes due to the lack of specific data on the target molecule.

Furthermore, the distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps. These maps highlight the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, providing valuable clues about its interaction with other chemical species. For this compound, the nitrogen and oxygen atoms are expected to be the primary sites for electrophilic attack.

Molecular Dynamics Simulations of Ligand-Receptor Interactions (for derivatives)

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. In the context of drug discovery, MD simulations are invaluable for investigating the interactions between a ligand (such as a derivative of this compound) and its biological target, typically a protein receptor.

These simulations can provide a detailed picture of the binding process, including the conformational changes that occur in both the ligand and the receptor upon binding. By analyzing the trajectory of the simulation, it is possible to identify the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex.

The binding affinity of a ligand for its receptor can be estimated from MD simulations using various computational methods, such as the molecular mechanics Poisson-Boltzmann surface area (MM-PBSA) method. This information is crucial for the rational design and optimization of drug candidates.

Table 3: Illustrative Interaction Energies for an Amino Alcohol Derivative in a Receptor Binding Site

| Interaction Type | Key Residue | Distance (Å) | Energy (kcal/mol) |

| Hydrogen Bond | Asp113 | 2.8 | -4.5 |

| Hydrogen Bond | Ser204 | 3.1 | -3.2 |

| Hydrophobic | Phe290 | 3.9 | -2.1 |

| Electrostatic | Asp113 | 4.2 | -5.8 |

Note: This table presents hypothetical data that would be typical for the interaction of a small molecule with a protein binding site, as specific MD simulation data for derivatives of this compound is not available.

MD simulations can also be used to explore the dynamic behavior of the ligand within the binding pocket, providing insights into its residence time and the mechanism of binding and unbinding.

In Silico Prediction of Spectroscopic Data and Chiroptical Properties

Computational methods can be used to predict various spectroscopic properties of molecules, which can be invaluable for their characterization and structural elucidation. For this compound, the in silico prediction of its Nuclear Magnetic Resonance (NMR) spectra and chiroptical properties is of particular interest.

The prediction of ¹H and ¹³C NMR chemical shifts can be achieved with a good degree of accuracy using quantum mechanical calculations, often in combination with empirical corrections. rsc.orgnih.govnih.gov These predictions can aid in the assignment of experimental NMR spectra and can help to confirm the structure of a newly synthesized compound.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | 3.6 (t) | 62.5 |

| C2 | 1.5 (m) | 35.8 |

| C3 | 2.8 (m) | 51.2 |

| C4 | 1.4 (m) | 36.1 |

| C5 | 1.3 (m) | 29.5 |

| C6 | 1.3 (m) | 22.8 |

| C7 | 0.9 (t) | 14.1 |

| N-H | 1.8 (br s) | - |

| O-H | 2.5 (br s) | - |

Note: The chemical shifts in this table are predicted using online computational tools and have not been experimentally verified. The multiplicities (t = triplet, m = multiplet, br s = broad singlet) are based on expected splitting patterns.

Chiroptical properties, such as optical rotation (OR) and electronic circular dichroism (ECD), are exquisitely sensitive to the three-dimensional structure of chiral molecules. acs.org Time-dependent density functional theory (TDDFT) has become a powerful tool for the prediction of these properties. acs.org The comparison of calculated OR and ECD spectra with experimental data can be used to determine the absolute configuration of a chiral molecule with a high degree of confidence. acs.org For this compound, the sign and magnitude of its specific rotation, [α]D, could be predicted, providing a theoretical benchmark for experimental measurements.

Advanced Analytical Techniques for Research on S 3 Aminoheptan 1 Ol

Chromatographic Enantioseparation and Purity Assessment

The primary challenge in the analysis of (S)-3-aminoheptan-1-ol lies in its chiral nature. It is crucial to separate it from its (R)-enantiomer to ensure the desired stereospecific biological activity and to meet regulatory requirements. High-performance liquid chromatography (HPLC) and gas chromatography (GC) with chiral stationary phases (CSPs) are the most powerful techniques for this purpose.

The selection of an appropriate CSP is critical for achieving successful enantioseparation. For primary amines and amino alcohols like this compound, several types of CSPs have proven effective. These include polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives), cyclodextrin-based CSPs, and crown ether-based CSPs. The separation mechanism relies on the formation of transient diastereomeric complexes between the chiral analyte and the chiral selector of the CSP, leading to different retention times for the two enantiomers.

In many cases, derivatization of the amino and hydroxyl groups of this compound can enhance the enantioselectivity and improve chromatographic performance. Common derivatizing agents include trifluoroacetic anhydride (B1165640) or isopropyl isocyanate, which react with the primary amine to form amides. This can lead to better resolution and peak shape.

The enantiomeric purity of a sample of this compound is determined by calculating the peak areas of the two enantiomers in the chromatogram. The enantiomeric excess (% ee) is a measure of this purity and is a critical parameter in quality control.

Table 1: Hypothetical Chiral HPLC Parameters for this compound Analysis

| Parameter | Value |

| Column | Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Hexane/Isopropanol (B130326) (90:10, v/v) with 0.1% Diethylamine |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 220 nm |

| Expected Retention Time (S)-enantiomer | ~ 8.5 min |

| Expected Retention Time (R)-enantiomer | ~ 9.8 min |

| Resolution (Rs) | > 1.5 |

Note: This data is illustrative and based on typical separations of similar chiral amines and alcohols. Actual parameters may vary.

High-Resolution Mass Spectrometry for Structural Elucidation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unequivocal confirmation of the molecular formula and for gaining insights into the structure of this compound. Techniques such as electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) with an electron ionization (EI) source can be utilized.

HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental composition. For this compound (C7H17NO), the expected exact mass can be calculated and compared to the measured mass with a very low tolerance (typically < 5 ppm), thus confirming the molecular formula.

Table 2: Predicted High-Resolution Mass Spectral Data for this compound

| m/z (calculated) | Formula | Ion Description |

| 132.1434 | [C7H18NO]+ | Protonated molecule ([M+H]+) |

| 114.1328 | [C7H16N]+ | Loss of H2O from [M+H]+ |

| 102.1332 | [C6H16N]+ | Alpha-cleavage with loss of CH2OH |

| 88.1019 | [C5H14N]+ | Alpha-cleavage with loss of C2H5 |

| 74.0862 | [C4H12N]+ | Further fragmentation |

| 58.0651 | [C3H8N]+ | Common fragment for primary amines |

Note: This data is theoretical and based on known fragmentation patterns of amino alcohols.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These techniques are complementary and can be used to confirm the presence of the key amine and hydroxyl groups in this compound.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H and N-H stretching vibrations. The O-H stretch from the alcohol group typically appears as a broad band in the region of 3200-3600 cm-1 due to hydrogen bonding. The N-H stretching of the primary amine group usually results in a doublet (symmetric and asymmetric stretching) in the 3300-3500 cm-1 range. Other significant peaks include C-H stretching vibrations from the heptane (B126788) backbone (around 2850-2960 cm-1), and C-N and C-O stretching vibrations in the fingerprint region (1000-1300 cm-1). The IR spectrum of the closely related 3-aminoheptane (B1595020) shows N-H stretching bands around 3370 and 3290 cm-1 and C-H stretching just below 3000 cm-1. The presence of the hydroxyl group in this compound would add the characteristic broad O-H absorption.

Raman Spectroscopy:

Raman spectroscopy is particularly sensitive to non-polar bonds and can provide complementary information to IR spectroscopy. The C-C backbone vibrations of the heptane chain would be prominent in the Raman spectrum. While N-H and O-H stretching bands are also observable in Raman, they are typically weaker than in the IR spectrum. Chiral molecules can also exhibit Raman optical activity (ROA), which provides detailed information about the stereochemistry of the molecule, although this is a more specialized technique.

Table 3: Expected Vibrational Spectroscopy Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) - IR | Expected Wavenumber (cm-1) - Raman |

| O-H (Alcohol) | Stretching | 3200-3600 (broad) | 3200-3600 (weak) |

| N-H (Primary Amine) | Stretching | 3300-3500 (doublet) | 3300-3500 (weak) |

| C-H (Alkyl) | Stretching | 2850-2960 | 2850-2960 |

| N-H (Primary Amine) | Bending | 1590-1650 | Weak |

| C-O (Alcohol) | Stretching | 1050-1260 | Weak |

| C-N (Amine) | Stretching | 1020-1250 | Weak |

Note: These are general ranges and the exact positions can be influenced by the molecular environment.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure organic compound. This analysis provides experimental validation of the empirical and molecular formula of this compound (C7H17NO).

The technique involves the complete combustion of a precisely weighed sample in a stream of oxygen. The combustion products, carbon dioxide (CO2), water (H2O), and nitrogen oxides (which are subsequently reduced to N2 gas), are collected and quantified. From the masses of these products, the percentage of each element in the original sample can be calculated.

For a pure sample of this compound, the experimentally determined percentages of C, H, and N should be in close agreement (typically within ±0.4%) with the theoretical values calculated from its molecular formula.

Table 4: Theoretical vs. Expected Experimental Elemental Analysis Data for this compound (C7H17NO)

| Element | Theoretical % | Expected Experimental % (within ±0.4%) |

| Carbon (C) | 64.07% | 63.67% - 64.47% |

| Hydrogen (H) | 13.07% | 12.67% - 13.47% |

| Nitrogen (N) | 10.67% | 10.27% - 11.07% |

| Oxygen (O)* | 12.18% | - |

*Oxygen is typically determined by difference or by a separate analytical method.

This close correlation between theoretical and experimental values provides strong evidence for the purity and the assigned molecular formula of the synthesized this compound.

Emerging Research Frontiers and Future Directions for S 3 Aminoheptan 1 Ol

Integration into Supramolecular Chemistry and Self-Assembly

The unique structural characteristics of (S)-3-aminoheptan-1-ol make it an excellent candidate for applications in supramolecular chemistry, a field focused on the non-covalent interactions between molecules. The presence of both hydrogen bond donors (-NH2, -OH) and acceptors (the lone pairs on N and O) allows for the formation of intricate and ordered three-dimensional networks.

The chirality inherent to the (S)-configuration is expected to guide the formation of chiral supramolecular assemblies. Research on similar chiral molecules, such as H8-BINOL derivatives, has shown they can self-assemble into complex structures like vesicles through π-π stacking and hydrogen bonding. nih.gov These chiral assemblies have demonstrated the ability to enantioselectively recognize other chiral molecules, such as amino alcohols, a property that could be explored with systems based on this compound. nih.gov

Furthermore, the principles of molecular self-assembly have been extensively studied using amino acids and their derivatives, which share functional similarities with amino alcohols. mdpi.com By chemically modifying amino acids with aromatic or long alkyl chains, researchers have created a variety of self-assembling systems that form hydrogels, vesicles, and nanofibers. mdpi.comrsc.org This suggests a promising strategy for designing derivatives of this compound that can self-assemble into functional soft materials for applications in drug delivery, tissue engineering, and sensing. researchgate.net

Table 1: Potential Supramolecular Assemblies and Applications

| Potential Assembly | Driving Forces | Potential Application | Relevant Findings from Similar Molecules |

|---|---|---|---|

| Chiral Vesicles/Micelles | Hydrogen Bonding, Hydrophobic Interactions | Enantioselective Recognition, Drug Delivery | H8-BINOL derivatives form vesicles for enantioselective recognition of amino alcohols. nih.gov |

| Supramolecular Gels | Extensive Hydrogen Bond Networks | Smart Materials, Tissue Scaffolding | Amino acid derivatives can form enzyme-responsive hydrogels. mdpi.com |

| Ordered Nanofibers | π-π Stacking (with modification), H-Bonding | Nanoelectronics, Catalysis Scaffolds | Co-assembly of donor-acceptor molecules with amino acid caps form nanofibrous hydrogels. rsc.org |

Exploration of Novel Catalytic Applications Beyond Ligand Design

Chiral amino alcohols are well-established as highly effective ligands in asymmetric catalysis, particularly in the enantioselective addition of organozinc reagents to aldehydes. nii.ac.jprsc.orgunr.edu.arscirp.org However, the field is evolving to explore the use of these molecules as organocatalysts in their own right, moving beyond their traditional role as ligands for metal centers.

The bifunctional nature of this compound, containing both a Lewis basic amine and a Brønsted acidic alcohol, allows it to activate substrates and control stereochemistry simultaneously. This dual functionality is the cornerstone of its potential as an organocatalyst. Research has shown that 1,3-amino alcohols can be employed as catalysts in a variety of transformations, including:

Diels-Alder and other cycloaddition reactions researchgate.net

Aldol (B89426) and Mannich reactions researchgate.netnih.gov

Asymmetric alkylations and arylations nii.ac.jp

Recent innovative approaches have expanded this repertoire. For instance, a chromium-catalyzed asymmetric cross-coupling between aldehydes and imines utilizes a chiral amino alcohol framework to achieve the modular synthesis of high-value β-amino alcohols. westlake.edu.cn This highlights a shift from using amino alcohols as simple ligands to incorporating their structural motifs into more complex catalytic systems. The future for this compound lies in its potential modification and direct use as a catalyst in novel carbon-carbon bond-forming reactions, offering a metal-free and environmentally benign alternative to traditional methods.

Table 2: Catalytic Applications of Chiral Amino Alcohols

| Reaction Type | Role of Amino Alcohol | Key Findings |

|---|---|---|

| Asymmetric Diethylzinc Addition | Chiral Ligand | High enantioselectivities (up to >99% ee) can be achieved; effectiveness depends on the ligand's substituents. nii.ac.jp |

| Asymmetric Arylation of Aldehydes | Chiral Ligand | Good yields and moderate to high enantioselectivities are possible with boronic acids as the aryl source. nii.ac.jp |

| Mannich Reaction | Organocatalyst (Derivative) | Enantiomerically pure β-aminoalcohols can be produced via an organocatalytic Mannich reaction. nih.gov |

| Asymmetric Cross Aza-Pinacol Couplings | Component of Chiral Ligand | A chromium-catalyzed system facilitates modular synthesis of complex chiral β-amino alcohols. westlake.edu.cn |

Green Chemistry Methodologies for Sustainable Synthesis

The principles of green chemistry are increasingly influencing the synthesis of chiral molecules, aiming to reduce waste, minimize energy consumption, and use renewable resources. The sustainable synthesis of this compound is a critical frontier, moving away from classical multi-step procedures that often rely on stoichiometric reagents and hazardous solvents. westlake.edu.cn

Biocatalysis represents one of the most promising green avenues. The use of enzymes such as amine dehydrogenases (AmDHs) and transaminases allows for the direct asymmetric reductive amination of ketones to produce chiral amines and amino alcohols with high enantioselectivity (>99% ee). frontiersin.org These enzymatic processes occur in aqueous media under mild conditions, using ammonia (B1221849) as an inexpensive amino donor and generating minimal waste. frontiersin.orggoogle.com Engineered enzymes are continually being developed to improve substrate scope and catalytic efficiency, paving the way for the industrial-scale biocatalytic production of compounds like this compound. frontiersin.org

Other sustainable methods include:

Catalytic Hydrogenation: While traditionally requiring harsh conditions, modern research focuses on developing new catalysts that enable the hydrogenation of amino acids or other precursors to amino alcohols under milder temperatures and pressures. rsc.org

Synthesis from Renewable Feedstocks: Enzymatic cascades are being designed to convert abundant, bio-based starting materials like L-phenylalanine into valuable chiral amino alcohols, enhancing atom economy and sustainability. nih.gov

Solvent-Free and Alternative Solvent Methodologies: Techniques such as "Grindstone Chemistry" (solvent-free mechanical grinding) and conducting reactions in water or ionic liquids are being explored to eliminate the need for volatile organic solvents. ijcmas.comarkat-usa.orgorientjchem.org

Table 3: Comparison of Synthetic Methodologies for Chiral Amino Alcohols

| Methodology | Advantages | Challenges |

|---|---|---|

| Traditional Chemical Synthesis | Well-established, versatile | Often requires multiple steps, harsh reagents, and generates significant waste. westlake.edu.cn |

| Biocatalysis (e.g., AmDH) | High enantioselectivity, mild conditions, aqueous media, low waste. frontiersin.org | Enzyme stability, substrate scope, and scaling up production can be challenging. frontiersin.org |

| Catalytic Hydrogenation | Potentially high efficiency and atom economy. | Can require high pressure/temperature and expensive metal catalysts. rsc.org |

| Solvent-Free Methods | Reduces solvent waste, energy efficient. ijcmas.com | Limited to certain reaction types, scalability can be an issue. |

Challenges and Opportunities in Translational Research and Drug Discovery

The chiral amino alcohol motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals, including antiviral, antibiotic, and anti-cancer agents. westlake.edu.cnnih.gov This prevalence presents a significant opportunity for this compound as a chiral building block in the discovery and development of new drugs. vulcanchem.com

Opportunities:

Access to Novel Chemical Space: As a versatile scaffold, this compound can be used to synthesize libraries of complex molecules for high-throughput screening, potentially leading to the discovery of novel therapeutic agents.

Improved Pharmacological Profiles: The specific stereochemistry and functional groups can be crucial for molecular recognition and binding to biological targets, offering a route to more potent and selective drugs.

Peptidomimetics: The structure is suitable for creating peptidomimetics, compounds that mimic peptides but have improved stability and oral bioavailability, through methods like the Ugi multicomponent reaction. nih.gov

Challenges: Despite the opportunities, the path from a promising chemical entity to a clinical therapy is fraught with challenges. cytivalifesciences.com

Scalable and Cost-Effective Synthesis: A primary hurdle is the development of a manufacturing process that is not only green but also scalable and economically viable to meet the demands of pharmaceutical production. westlake.edu.cn

Predictive Preclinical Models: A major bottleneck in drug development is the lack of preclinical models that can accurately predict efficacy and toxicity in humans. nih.gov

Navigating the Regulatory Landscape: The journey through preclinical and clinical trials to gain regulatory approval is long, complex, and expensive. cytivalifesciences.com

Interdisciplinary Collaboration: Successful translational research requires seamless collaboration between chemists, biologists, clinicians, and business development experts to bridge the gap from the laboratory bench to the patient's bedside. cytivalifesciences.comnih.gov

The future of this compound in this arena will depend on overcoming these translational hurdles. Continued innovation in synthetic chemistry, coupled with advances in pharmacology and a strategic approach to clinical development, will be essential to unlock its full therapeutic potential.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-3-aminoheptan-1-ol in laboratory settings?

- Methodological Answer : this compound can be synthesized via reductive amination of 3-ketoheptanol using sodium cyanoborohydride (NaBH3CN) under acidic conditions (pH 4–6). Alternatively, enantioselective reduction of 3-aminoheptan-1-one using chiral catalysts (e.g., Ru-BINAP complexes) ensures high stereochemical purity . For the hydrochloride salt form (CAS 1402805-31-5), post-synthetic treatment with HCl gas in anhydrous ether is recommended .

Q. How should this compound be stored to maintain stability?

- Methodological Answer : Store the compound under inert atmosphere (argon or nitrogen) at 2–8°C to prevent oxidation and hygroscopic degradation. For the hydrochloride derivative, ensure airtight containers with desiccants like silica gel to avoid moisture uptake, which can alter reactivity .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Use PPE (nitrile gloves, lab coats, safety goggles) and work in a fume hood. The compound exhibits acute oral toxicity (H302), skin irritation (H315), and respiratory irritation (H335). In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Avoid dust formation during weighing .

Advanced Research Questions

Q. How can stereochemical purity of this compound be validated experimentally?

- Methodological Answer : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and polarimetric detection to resolve enantiomers. Compare retention times with authentic standards. Alternatively, -NMR with chiral shift reagents (e.g., Eu(hfc)) can distinguish diastereomeric complexes, confirming >99% enantiomeric excess .

Q. What strategies resolve contradictions in reported biological activities of this compound?

- Methodological Answer : Discrepancies may arise from impurities or stereochemical variability. Conduct strict batch-to-batch purity checks (HPLC, LC-MS) and replicate studies under controlled conditions (e.g., identical cell lines, assay protocols). Meta-analyses of published data using platforms like RevMan can identify confounding variables (e.g., solvent effects) .

Q. What neuroprotective mechanisms are hypothesized for this compound based on structural analogs?

- Methodological Answer : Analogous to (S)-3-aminobutan-1-ol, the heptanol derivative may act as a γ-aminobutyric acid (GABA) receptor modulator. In vitro assays (e.g., patch-clamp electrophysiology on neuronal cultures) can test its affinity for GABA subtypes. Molecular docking studies using AutoDock Vina may predict binding interactions with receptor pockets .

Q. How does the alkyl chain length in this compound influence its physicochemical properties compared to shorter-chain analogs?

- Methodological Answer : The heptyl chain increases lipophilicity (logP ~1.8 vs. 0.5 for butanol analogs), enhancing blood-brain barrier permeability. Measure partition coefficients using shake-flask (octanol/water) or HPLC-derived methods. Correlate with in vivo pharmacokinetic profiles (e.g., brain/plasma ratio in rodent models) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.